

Comparative Transcriptomic Analysis of Plant Responses to Diverse Humic Substances

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This guide provides an objective comparison of plant transcriptomic responses to various humic substances, supported by experimental data from recent studies. It is designed for researchers and scientists in plant biology and agricultural science to understand the molecular mechanisms underlying the bio-stimulatory effects of these complex organic molecules. The guide summarizes quantitative gene expression data, details experimental protocols, and visualizes key workflows and pathways.

Humic substances (HS) are natural organic compounds known to enhance plant growth, nutrient uptake, and stress tolerance.[1] They are complex mixtures, and their composition can vary significantly based on their source, such as leonardite, peat, or compost.[2][3] These differences in composition lead to varied physiological and molecular responses in plants. Comparative transcriptomics, using techniques like RNA-sequencing (RNA-seq), allows for a global view of the gene expression changes induced by different HS, revealing the specific pathways they modulate.

Data Presentation: Gene Expression Analysis

Transcriptomic studies reveal that different humic substances trigger both unique and overlapping sets of differentially expressed genes (DEGs), often related to stress response, hormone signaling, and metabolic regulation.

Table 1: Comparison of Differentially Expressed Genes (DEGs) in Zucchini (Cucurbita pepo L.) Seedlings Treated with Different **Humic Acid**s under Low-Temperature (LT) Stress



A study on zucchini seedlings under cold stress (5°C) compared the effects of three types of **humic acids**: Coal-based **Humic Acid** (CHA), Fulvic Acid (FA), and Biochemical **Humic Acid** (BHA).[4][5] The analysis identified a core set of 17 DEGs that were commonly induced by all three **humic acid** treatments, suggesting a shared mechanism for improving low-temperature tolerance.[4] These common genes included those involved in calmodulin signaling, ethylene-responsive transcription factors, and peroxidases.[4][5] However, each substance also regulated a unique set of genes, with BHA showing the strongest overall effect.[4]

| Comparison | Treatment Conditions | Total DEGs | Upregulated Genes | Downregulate d Genes |
|-------------|-----------------------------|------------|----------------------|-------------------------|
| LT / CK[4] | 5°C vs. 20°C Control | 2750 | 1489 | 1261 |
| CHA / LT[4] | 0.05% CHA at 5°C vs. 5°C | 1147 | 707 | 440 |
| FA / LT[4] | 0.05% FA at 5°C vs. 5°C | 1133 | 643 | 490 |
| BHA / LT[4] | 0.05% BHA at 5°C vs. 5°C | 2072 | 1276 | 796 |

Table 2: Comparison of Transcriptomic Responses in Maize (Zea mays L.) to **Humic Acid** (HA) and a Humic-Amino Acid Combination (HA+AA)

In maize, the application of **humic acid** (HA) and a combination of humic and amino acids (HA+AA) was found to activate key metabolic pathways, leading to improved yield.[6][7] The HA treatment notably enhanced water management and chlorophyll content, while the HA+AA treatment resulted in higher protein and dry matter.[6] Genome-wide transcriptomic analysis revealed the activation of genes related to photosynthesis, carbon fixation, and cellular respiration by both treatments.[6][7]



| Treatment | Key Activated Pathways | Observed Physiological Effects |
|---------------------------------|--|---|
| Humic Acid (HA)[6][7] | Photosynthesis, Carbon Fixation, Cellular Respiration | Improved water management, increased chlorophyll content |
| HA + Amino Acids (HA+AA)[6] [7] | Photosynthesis, Cellular Respiration, Protein Synthesis | Higher protein and dry matter content, highest yield parameters |

Table 3: Comparison of DEGs in Arabidopsis under Salt Stress in Response to **Humic Acid** (HA)

In an Arabidopsis study, **humic acid** treatment was shown to modulate the plant's response to salt stress by regulating a large number of genes.[8] HA application upregulated genes associated with abiotic stress tolerance, such as those encoding HEAT-SHOCK PROTEINS and redox proteins, while down-regulating genes involved in biotic stress and secondary metabolic processes like flavonoid biosynthesis.[8]

| Comparison | Treatment Conditions | Total DEGs |
|-----------------------|--|------------|
| MS vs. Salt[8] | Control Media vs. 100 mM NaCl | 3785 |
| MS vs. HA[8] | Control Media vs. 860 mg L ⁻¹ HA | 3257 |
| Salt vs. Salt + HA[8] | 100 mM NaCl vs. 100 mM NaCl + 860 mg $\rm L^{-1}$ HA | 5271 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of transcriptomic studies. The following protocols are summarized from the key cited experiments.

1. Protocol for Zucchini Seedling Response to Different **Humic Acid**s (Li et al., 2023)



- Plant Material and Growth Conditions: Zucchini (Cucurbita pepo L.) seedlings were grown until the "two leaves and one heart" stage.[4]
- Humic Substance Treatments: Three different humic acids were used: coal-based humic acid (CHA), fulvic acid (FA), and biochemical humic acid (BHA).[4] Twelve-day-old seedlings were divided into five groups: (1) Control at 20°C, (2) Low Temperature (LT) at 5°C, (3) 5°C + 0.05% CHA, (4) 5°C + 0.05% FA, and (5) 5°C + 0.05% BHA. Treatments were applied for three days in a 1/4 Hoagland solution.[4]
- RNA Extraction and Sequencing: Total RNA was extracted from leaf samples. RNA quality
 and quantity were assessed, followed by library preparation. The libraries were sequenced
 on an Illumina platform, generating raw data of 7.22 to 8.30 GB per sample.[4]
- Bioinformatic Analysis: Raw reads were filtered to obtain clean reads (6.53 to 7.59 GB per sample with Q30 > 98%).[4] Gene expression levels were calculated, and differentially expressed genes (DEGs) were identified based on a log₂-fold change (FC) ≥ 1 or ≤ -1 and a False Discovery Rate (FDR) < 0.05.[4][9] Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were performed to determine the functional enrichment of DEGs.[4]
- 2. Protocol for Arabidopsis Response to **Humic Acid** under Salt Stress (Cha et al., 2020)
- Plant Material and Growth Conditions: Arabidopsis thaliana (Col-0) seeds were grown on 1/2
 Murashige and Skoog (MS) media for 7 days.[8]
- Humic Substance and Stress Treatments: Seedlings were treated with 100 mM NaCl (salt),
 860 mg L⁻¹ humic acid (HA), or a combination of salt + HA for 9 hours. A control group was maintained on the MS media.[8]
- RNA Extraction and Sequencing: Total RNA was extracted from whole seedlings immediately
 after treatment, frozen in liquid nitrogen. cDNA synthesis was performed, followed by
 transcriptome analysis.[8]
- Bioinformatic Analysis: The total transcriptome from each of the four treatment conditions was compared to identify DEGs among pairs of treatments (e.g., salt vs. salt + HA).[8]

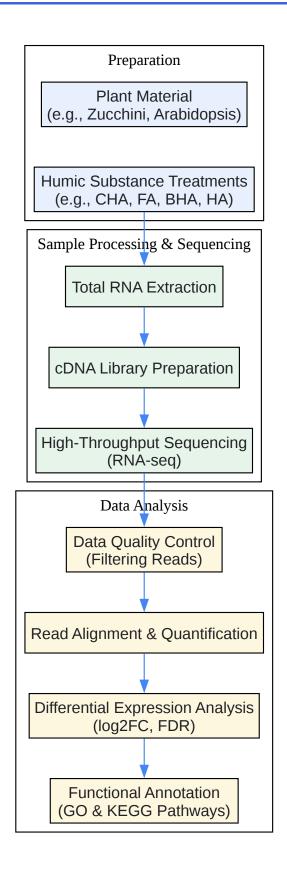




Mandatory Visualization

Diagrams generated using DOT language provide clear visual representations of workflows and biological pathways.

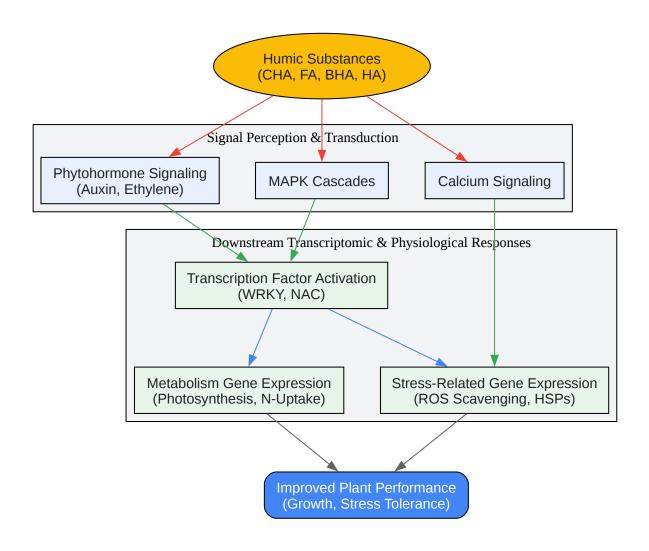




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Caption: General experimental workflow for comparative transcriptomic analysis.





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Caption: Simplified signaling pathway of plant responses to humic substances.

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